molecular formula C18H21FN4O4 B8499572 3-Quinolinecarboxylic acid,5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-,dihydrochloride

3-Quinolinecarboxylic acid,5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-,dihydrochloride

Cat. No.: B8499572
M. Wt: 376.4 g/mol
InChI Key: LOXSBIALZBOYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxylic acid,5-amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-,dihydrochloride is a useful research compound. Its molecular formula is C18H21FN4O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21FN4O4

Molecular Weight

376.4 g/mol

IUPAC Name

5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H21FN4O4/c1-27-17-14-11(13(21)12(19)15(17)22-5-4-8(20)6-22)16(24)10(18(25)26)7-23(14)9-2-3-9/h7-9H,2-6,20-21H2,1H3,(H,25,26)

InChI Key

LOXSBIALZBOYGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1N3CCC(C3)N)F)N)C(=O)C(=CN2C4CC4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (90 mg), 3-t-butoxycarbonylaminopyrrolidine (115 mg), DBU (50 mg) and anhydrous acetonitrile (4 ml) was refluxed for 20 hours. After cooling, the resulting precipitate was collected by filtration and added to concentrated hydrochloric acid-methanol (1:1, 2 ml). The mixture was stirred for 10 minutes at room temperature, then neutralized with concentrated aqueous ammonia, and the precipitate was collected by filtration. A solution of the precipitate in cold water was acidified with concentrated hydrochloric acid below pH 1 and allowed to stand in a refrigerator. The resulting precipitate was collected by filtration and washed with cold diluted aqueous hydrochloric acid to give the title compound (35 mg) as yellow needles, mp 254°-257° C. (decompd.).
Name
5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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